molecular formula C11H14O3 B185384 2-(2,6-Dimethylphenoxy)propanoic acid CAS No. 124377-60-2

2-(2,6-Dimethylphenoxy)propanoic acid

Cat. No. B185384
M. Wt: 194.23 g/mol
InChI Key: YCBHDWAQGHERIL-UHFFFAOYSA-N
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Description

“2-(2,6-Dimethylphenoxy)propanoic acid” is a chemical compound with the molecular formula C11H14O3 . It has an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Dimethylphenoxy)propanoic acid” consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . More detailed structural information may be available in specialized chemical databases or literature .

Scientific Research Applications

Synthesis and Chemical Modification

2-(2,6-Dimethylphenoxy)propanoic acid and its derivatives are subjects of chemical synthesis and modification, aiming to explore their potential in various fields such as material science and medicinal chemistry. For instance, compounds similar to 2-(2,6-Dimethylphenoxy)propanoic acid have been synthesized for the study of their chemical properties and potential applications. The synthesis of 1-(3-and 4-Fluoro-2,6-Dimethylphenoxy) Propanone involved strategies such as nitration, reduction, and Schiemann reaction, indicating a pathway for modifying the chemical structure of related compounds to achieve desired functionalities (Pei, 2001).

Material Science Applications

In material science, derivatives of 2-(2,6-Dimethylphenoxy)propanoic acid have been explored for the synthesis of new materials. For example, the oxidative polymerization of related compounds in water has led to the formation of engineering plastics with potential applications in various industries. This process showcases the ability to produce polymeric materials with specific properties through controlled chemical reactions (Saito et al., 2003).

Antioxidant Properties

The antioxidant properties of compounds structurally related to 2-(2,6-Dimethylphenoxy)propanoic acid have been studied, highlighting their potential in protecting biological systems from oxidative damage. For instance, studies on propofol and related compounds, including 2,6-dimethylphenol, have revealed their capacity to inhibit lipid peroxidation, suggesting that modifications of the 2-(2,6-Dimethylphenoxy)propanoic acid structure could yield potent antioxidants with applications in pharmaceuticals or food preservation (Ogata et al., 2005).

Pharmaceutical Applications

In the pharmaceutical domain, the transformation and functionalization of 2-(2,6-Dimethylphenoxy)propanoic acid derivatives have been investigated for the development of new drug candidates. The synthesis of novel compounds and their evaluation as α₁-adrenoceptor antagonists exemplify the approach to leverage the chemical scaffold of 2-(2,6-Dimethylphenoxy)propanoic acid for therapeutic purposes (Xi et al., 2011).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling “2-(2,6-Dimethylphenoxy)propanoic acid”. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for “2-(2,6-Dimethylphenoxy)propanoic acid” are not mentioned in the available literature, the compound’s potential uses in various industries could be explored further .

properties

IUPAC Name

2-(2,6-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-4-6-8(2)10(7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBHDWAQGHERIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406529
Record name 2-(2,6-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylphenoxy)propanoic acid

CAS RN

124377-60-2
Record name 2-(2,6-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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